Mecoprop-P

Description

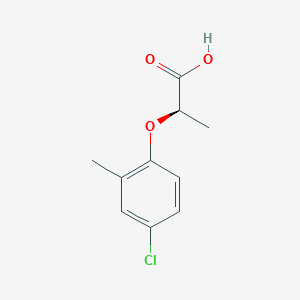

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032670 | |

| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Reference #1] | |

| Record name | Mecoprop-P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16484-77-8 | |

| Record name | (+)-Mecoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16484-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecoprop-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016484778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | mecoprop-P (ISO); (R)-2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455R9M917H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mecoprop-P chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop-P, the (R)-(+)-enantiomer of mecoprop (B166265), is a selective, systemic, post-emergence herbicide belonging to the phenoxyalkanoic acid class of chemicals.[1] It is widely used in agriculture and turf management to control broadleaf weeds.[1] The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, this compound, while the (S)-(-)-enantiomer is considered biologically inactive. This enantioselectivity has led to the development and use of enantiomerically pure or enriched formulations of this compound to increase efficacy and reduce the environmental load of the inactive isomer.

This compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death in susceptible species.[2]

Chemical Structure and Properties

This compound is a chiral molecule due to the presence of an asymmetric carbon atom in the propanoic acid side chain. This gives rise to two enantiomers, the (R) and (S) forms.

Caption: Relationship between racemic Mecoprop and its constituent enantiomers.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid |

| CAS Number | 16484-77-8 |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| SMILES | CC1=C(C=CC(=C1)Cl)O--INVALID-LINK--C(=O)O |

| InChI | 1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | Colorless to brown crystalline powder/solid | [3] |

| Melting Point | 94–95 °C | [4] |

| Boiling Point | Decomposes before boiling | [4] |

| Water Solubility | 900 mg/L at 20 °C | [4] |

| Solubility in Organic Solvents (g/kg at 20°C) | Acetone: >1000, Ethanol: >1000, Diethyl ether: >1000 | [4] |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [4] |

| pKa | 3.7 | [4] |

Mechanism of Action: Synthetic Auxin Pathway

This compound acts as a synthetic mimic of the plant hormone auxin.[1] In susceptible plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[1][5] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to uncontrolled growth and, ultimately, plant death.[1][5]

Caption: this compound signaling pathway in a susceptible plant cell.

Experimental Protocols

Determination of Physicochemical Properties

Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the quality and comparability of data.

-

Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubilities above 10⁻² g/L, such as this compound.[6][7][8]

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]

-

The solution is then centrifuged or filtered to remove undissolved particles.[4]

-

The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[4]

-

-

Vapor Pressure (OECD Guideline 104): The static method is one of several approved techniques.[9][10][11]

-

A sample of the substance is placed in a temperature-controlled chamber.

-

The system is evacuated to remove air.

-

The pressure of the vapor in equilibrium with the substance is measured at a specific temperature using a pressure transducer.

-

Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.[11]

-

-

Dissociation Constant (pKa) (OECD Guideline 112): The titration method is a common approach for acidic compounds like this compound.[12][13]

-

A known quantity of this compound is dissolved in water.[4]

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[4]

-

The pH of the solution is monitored throughout the titration with a calibrated pH meter.[4]

-

The pKa is determined from the titration curve, corresponding to the pH at which 50% of the acid has been neutralized.[4]

-

Enantioselective Analysis

Distinguishing between the active (R)-enantiomer and the inactive (S)-enantiomer is critical. Chiral HPLC is the predominant technique for this purpose.

Caption: General workflow for the enantioselective analysis of Mecoprop.

Protocol: Chiral HPLC with UV Detection [14]

-

Sample Preparation: For water samples, a pre-concentration step such as solid-phase extraction (SPE) may be necessary to achieve the required detection limits. The final extract is evaporated and reconstituted in the mobile phase.[14]

-

Chromatographic Conditions:

-

Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are effective for separating phenoxypropionic acid herbicides.[14]

-

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane, dichloromethane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:1:0.1 v/v/v/v).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at 280 nm.[14]

-

-

Quantification: The concentrations of this compound (R-enantiomer) and the S-enantiomer are determined by comparing their respective peak areas to those of certified reference standards.

References

- 1. benchchem.com [benchchem.com]

- 2. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]

- 3. This compound-dimethylammonium [sitem.herts.ac.uk]

- 4. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 10. consilab.de [consilab.de]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (R)-(+)-Mecoprop

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Mecoprop, also known as Mecoprop-P, is the herbicidally active enantiomer of the phenoxypropionic acid herbicide Mecoprop.[1] While the racemic mixture has been used historically, the focus has shifted to the production of the enantiomerically pure (R)-isomer to provide a more targeted and environmentally conscious application.[2] This guide details the primary synthetic pathways for obtaining (R)-(+)-Mecoprop, including the industrial synthesis of the racemic mixture, its subsequent chiral resolution, and the more modern approach of stereospecific synthesis. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a comprehensive resource for chemical researchers and professionals in the agrochemical and pharmaceutical industries.

Introduction to Mecoprop Chirality

Mecoprop, or (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid, possesses a single chiral center at the carbon atom alpha to the carboxyl group. This results in the existence of two enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity, which mimics the plant hormone auxin leading to uncontrolled growth in broadleaf weeds, is almost exclusively attributed to the (R)-(+)-enantiomer.[1][3] The (S)-(-)-enantiomer is considered biologically inactive.[4] Consequently, the synthesis of enantiomerically pure (R)-(+)-Mecoprop (this compound) is highly desirable.

Synthesis of Racemic (±)-Mecoprop

The standard industrial production of Mecoprop yields a racemic mixture of both enantiomers. This process is typically a two-step synthesis starting from o-cresol (B1677501).

Step 1: Chlorination of o-Cresol o-Cresol (2-methylphenol) is chlorinated to produce 4-chloro-2-methylphenol (B52076).

Step 2: Williamson Ether Synthesis The resulting 4-chloro-2-methylphenol undergoes a Williamson ether synthesis with a 2-chloropropionic acid derivative under basic conditions.[5] This nucleophilic substitution reaction forms the ether linkage and creates the racemic phenoxypropionic acid backbone.

General Experimental Protocol for Racemic (±)-Mecoprop

-

Materials: o-cresol, chlorinating agent (e.g., sulfuryl chloride), 2-chloropropionic acid, alkali metal hydroxide (B78521) (e.g., NaOH), and appropriate solvents.

-

Procedure:

-

Chlorination: o-cresol is reacted with a chlorinating agent in a suitable solvent. The reaction mixture is typically heated to drive the reaction to completion. The primary product, 4-chloro-2-methylphenol, is then isolated and purified, often by distillation.

-

Etherification: The purified 4-chloro-2-methylphenol is dissolved in a polar solvent with a strong base, such as sodium hydroxide, to form the corresponding phenoxide salt. 2-chloropropionic acid is then added to the reaction mixture. The mixture is heated under reflux to facilitate the SN2 reaction, yielding racemic Mecoprop.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The crude racemic Mecoprop is then collected by filtration, washed, and can be further purified by recrystallization.

-

Pathways to Enantiomerically Pure (R)-(+)-Mecoprop

Two primary strategies are employed to produce the desired (R)-(+)-enantiomer: chiral resolution of the racemic mixture and direct stereospecific synthesis.

Pathway 1: Chiral Resolution of Racemic (±)-Mecoprop

This classical method involves the separation of the enantiomers from the racemic mixture produced in Section 2.0. The most common approach is through the formation of diastereomeric salts.

Principle: The racemic acid is reacted with an enantiomerically pure chiral base (a resolving agent). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral base is removed to yield the pure enantiomer.

A foundational method for this resolution was developed by Matell (1953), using chiral amines like (R)- or (S)-1-phenylethylamine as resolving agents.[4][6]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is based on the principles described by Matell and subsequent researchers.[4]

-

Materials: Racemic (±)-Mecoprop, an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine), suitable solvent (e.g., methanol, ethanol (B145695), or acetone), mineral acid (e.g., HCl), and base (e.g., NaOH).

-

Procedure:

-

Salt Formation: Dissolve racemic (±)-Mecoprop in a suitable heated solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent, (R)-(+)-1-phenylethylamine, in the same solvent.

-

Crystallization: Combine the two solutions. The diastereomeric salts, ((R)-Mecoprop·(R)-amine) and ((S)-Mecoprop·(R)-amine), will form. Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. One diastereomer will be less soluble and will preferentially crystallize out of the solution.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized one or more times from the same or a different solvent system. Purity can be monitored by measuring the optical rotation of the salt.

-

Liberation of (R)-(+)-Mecoprop: Suspend the purified diastereomeric salt in water and add a strong base (e.g., NaOH solution) to deprotonate the amine, making it soluble in an organic solvent. Extract the chiral amine with a suitable organic solvent (e.g., diethyl ether), leaving the sodium salt of Mecoprop in the aqueous layer.

-

Final Isolation: Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to precipitate the enantiomerically enriched (R)-(+)-Mecoprop. Collect the solid product by filtration, wash with cold water, and dry. The enantiomeric excess (e.e.) should be determined using chiral HPLC.

-

Quantitative Data for Chiral Resolution

The efficiency of chiral resolution can vary significantly based on the choice of resolving agent, solvent, and crystallization conditions.

| Parameter | Reported Value | Source |

| Enantiomeric Excess (e.e.) of resolved (R)-Mecoprop | 92% | [7] |

| Enantiomeric Excess (e.e.) of resolved (S)-Mecoprop | 99% | [7] |

Note: The yield for this specific resolution was not reported in the available literature.

Pathway 2: Stereospecific Synthesis

A more modern and efficient approach is to synthesize the (R)-(+)-enantiomer directly using a chiral starting material. This avoids the need for a resolution step and the loss of 50% of the material as the undesired enantiomer. The most viable route is a stereospecific Williamson ether synthesis.

Principle: This synthesis utilizes an SN2 reaction mechanism, which proceeds with an inversion of configuration at the chiral center. By reacting 4-chloro-2-methylphenol with an enantiomerically pure propionic acid derivative of the (S)-configuration, the resulting ether product will have the desired (R)-configuration. A common chiral precursor is (S)-2-chloropropionic acid, which can be synthesized from the naturally abundant and inexpensive amino acid, L-alanine ((S)-alanine).

Experimental Protocol: Stereospecific Synthesis of (R)-(+)-Mecoprop

This protocol is a two-stage process, adapted from well-documented procedures for the synthesis of (S)-2-chloropropionic acid and its subsequent use in Williamson ether synthesis to produce analogous R-phenoxypropionic acids.[8]

Stage A: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

-

Diazotization: Dissolve L-alanine in 5 N hydrochloric acid and cool the solution to 0°C in an ice-salt bath.

-

Chlorination: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO2) dropwise to the stirred L-alanine solution, maintaining the temperature below 5°C. This in-situ generation of nitrous acid converts the amino group into a diazonium salt, which is then displaced by a chloride ion with retention of configuration.

-

Workup: After the addition is complete, allow the reaction to stir and warm to room temperature. Extract the resulting (S)-2-chloropropionic acid from the aqueous solution using an organic solvent like diethyl ether.

-

Purification: Dry the combined organic extracts and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield enantiomerically pure (S)-2-chloropropionic acid.

Stage B: Synthesis of (R)-(+)-Mecoprop via Williamson Ether Synthesis

-

Phenoxide Formation: In a reaction vessel equipped with a reflux condenser, dissolve 4-chloro-2-methylphenol in a suitable solvent (e.g., ethanol or acetone) containing at least two equivalents of a base such as sodium hydroxide or potassium carbonate to form the sodium or potassium 4-chloro-2-methylphenoxide.

-

SN2 Reaction: Add the purified (S)-2-chloropropionic acid from Stage A to the phenoxide solution. Heat the mixture to reflux and maintain for several hours to drive the nucleophilic substitution. The phenoxide attacks the chiral carbon of the (S)-2-chloropropionic acid, displacing the chloride and inverting the stereocenter.

-

Workup and Isolation: Cool the reaction mixture and dilute with water. Acidify with a strong mineral acid (e.g., HCl) to precipitate the (R)-(+)-Mecoprop product.

-

Purification: Collect the crude product by filtration, wash thoroughly with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene (B28343) or an ethanol/water mixture) to yield high-purity (R)-(+)-Mecoprop.

Quantitative Data for Stereospecific Synthesis

The following data is based on optimized procedures for analogous syntheses and represents expected outcomes.[8]

| Stage | Reactants | Key Conditions | Molar Conversion / Yield | Source |

| A: Chiral Precursor Synthesis | L-Alanine, NaNO₂, HCl | Diazotization at 0-5°C | ~85% Yield | [8] |

| B: Williamson Ether Synthesis | 4-chloro-2-methylphenol, (S)-2-chloropropionic acid | Reflux in basic solution | ~75% Conversion | [8] |

Visualization of Synthesis Pathways

Diagram: Overall Synthesis of Racemic (±)-Mecoprop

Caption: General pathway for the industrial synthesis of racemic (±)-Mecoprop.

Diagram: Chiral Resolution Workflow

Caption: Workflow for obtaining (R)-(+)-Mecoprop via chiral resolution.

Diagram: Stereospecific Synthesis Pathway

Caption: Stereospecific synthesis of (R)-(+)-Mecoprop from L-Alanine.

Conclusion

The synthesis of enantiomerically pure (R)-(+)-Mecoprop can be effectively achieved through two primary routes: chiral resolution and stereospecific synthesis. While chiral resolution of the racemic mixture is a historically significant and established method, it is inherently limited by a theoretical maximum yield of 50% and often requires tedious optimization of crystallization conditions. The stereospecific synthesis, starting from an inexpensive chiral precursor like L-alanine, presents a more efficient and elegant pathway. By leveraging the predictable stereochemical outcome of the SN2-based Williamson ether synthesis, this method allows for the direct formation of the desired (R)-enantiomer, making it a preferred strategy for modern, large-scale production. The protocols and data presented in this guide offer a technical foundation for the laboratory-scale synthesis and further process development of this important agrochemical.

References

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantiomer - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Mecoprop-P as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecoprop-P (MCPP-P), the herbicidally active (R)-enantiomer of mecoprop, is a widely used phenoxyalkanoic acid herbicide that functions as a synthetic auxin.[1][2][3] Its selective herbicidal activity against broadleaf weeds is rooted in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby overwhelming the plant's endogenous auxin signaling pathways. This guide provides a comprehensive technical overview of the molecular mechanism of this compound, detailing its interaction with the auxin co-receptor complex, the ensuing signaling cascade, and the downstream physiological effects. This document summarizes key quantitative data, provides detailed experimental protocols for studying its mechanism of action, and includes visualizations of the core signaling pathways and experimental workflows.

Core Mechanism: Mimicry of Indole-3-Acetic Acid

This compound exerts its herbicidal effects by acting as a molecular mimic of IAA, the primary native auxin in plants.[1][4] This mimicry allows it to hijack the plant's natural auxin perception and signaling machinery, leading to a cascade of unregulated cellular processes that ultimately result in plant death. The core of this mechanism involves the interaction of this compound with the TIR1/AFB family of auxin co-receptors.[5]

The TIR1/AFB Co-Receptor Complex: The Gateway to Auxin Signaling

The perception of auxin, including synthetic auxins like this compound, is mediated by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7] In the absence of auxin, Aux/IAA proteins bind to and inhibit the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7]

This compound as a "Molecular Glue"

This compound, like natural auxin, acts as a "molecular glue," promoting and stabilizing the interaction between the TIR1/AFB F-box protein and the degron motif of an Aux/IAA repressor protein.[4] This binding event occurs within a pocket on the TIR1/AFB protein. The formation of this ternary complex (TIR1/AFB–this compound–Aux/IAA) targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[8]

Degradation of Aux/IAA Repressors and Activation of Auxin-Responsive Genes

The polyubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.[8][9] The degradation of the Aux/IAA repressor relieves the inhibition of ARF transcription factors. Freed ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the transcription of a wide array of genes involved in cell division, expansion, and differentiation.[10] The sustained and uncontrolled activation of these genes by the persistent presence of the more stable synthetic auxin, this compound, leads to the characteristic symptoms of auxin herbicide damage, including epinasty, stem twisting, and ultimately, plant death.[4]

Quantitative Data

Binding Affinity of this compound to TIR1/AFB Receptors

| Compound | Receptor | Relative Binding (% of IAA) | Reference |

| This compound | AtTIR1 | Significantly higher than 2,4-D and MCPA | [11] |

| This compound | AtAFB2 | Higher than other phenoxy-carboxylate auxins | [11] |

| This compound | AtAFB5 | Lower binding compared to IAA | [11] |

Note: The table summarizes qualitative and semi-quantitative comparisons from the cited literature. Absolute binding affinities (Kd values) would provide a more definitive quantitative measure.

Dose-Response of this compound on Herbicidal Efficacy

The herbicidal effect of this compound is dose-dependent. The effective concentration required to cause a 50% reduction in plant growth (EC50) varies depending on the plant species and environmental conditions.

| Plant Species | EC50 (µg/L) | Reference |

| Ranunculus aquatilis | 46.9 | [12] |

| Ludwigia repens | 656.4 | [12] |

Experimental Protocols

In Vitro Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for assessing the binding of this compound to purified TIR1/AFB receptors in vitro using SPR.

Objective: To determine the binding kinetics and affinity of this compound to TIR1/AFB proteins.

Materials:

-

Purified recombinant TIR1/AFB proteins (e.g., His-tagged)

-

Synthetic biotinylated Aux/IAA degron peptide (e.g., from IAA7)

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., Streptavidin-coated)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation: Equilibrate the streptavidin-coated sensor chip with running buffer.

-

Ligand Immobilization: Inject the biotinylated Aux/IAA degron peptide over the sensor surface to achieve a stable immobilization level.

-

Analyte Preparation: Prepare a dilution series of the TIR1/AFB protein and a separate series of this compound in running buffer.

-

Binding Assay:

-

Inject a mixture of a fixed concentration of TIR1/AFB protein and varying concentrations of this compound over the immobilized Aux/IAA degron peptide.

-

Monitor the association and dissociation phases in real-time.

-

Include control injections with TIR1/AFB protein alone and buffer alone to subtract non-specific binding and bulk refractive index changes.

-

-

Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In Vivo Interaction Assay: Yeast Two-Hybrid (Y2H)

This protocol describes a yeast two-hybrid assay to investigate the this compound-dependent interaction between a TIR1/AFB protein and an Aux/IAA protein.

Objective: To determine if this compound can mediate the interaction between a specific TIR1/AFB-Aux/IAA pair in a cellular context.

Materials:

-

Yeast expression vectors (one with a DNA-binding domain, BD, and one with an activation domain, AD)

-

Yeast strain with appropriate reporter genes (e.g., HIS3, lacZ)

-

Competent yeast cells

-

Plasmids containing the coding sequences for the TIR1/AFB protein of interest (cloned into the BD vector) and the Aux/IAA protein of interest (cloned into the AD vector)

-

This compound

-

Selective growth media (with and without histidine, and with X-gal)

Procedure:

-

Plasmid Transformation: Co-transform the yeast cells with the BD-TIR1/AFB and AD-Aux/IAA plasmids.

-

Selection of Transformants: Plate the transformed cells on a medium lacking the amino acids corresponding to the selection markers on the plasmids to select for cells containing both plasmids.

-

Interaction Assay:

-

Grow the co-transformed yeast colonies on a selective medium lacking histidine and containing various concentrations of this compound.

-

As a control, grow the yeast on the same medium without this compound.

-

Growth on the medium lacking histidine indicates an interaction between the two proteins, which activates the HIS3 reporter gene.

-

-

Quantitative Analysis (Optional): Perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG) to quantify the strength of the interaction. Increased blue color indicates a stronger interaction.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol details the analysis of auxin-responsive gene expression in response to this compound treatment.

Objective: To quantify the change in transcript levels of auxin-responsive genes following this compound application.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

This compound solution

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2)

-

qPCR instrument

Procedure:

-

Plant Treatment: Treat seedlings with a defined concentration of this compound for various time points (e.g., 0, 1, 3, 6, 24 hours). Include a mock-treated control.

-

Sample Collection: Harvest plant tissue at each time point and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the frozen tissue using an appropriate kit.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.

-

qPCR:

-

Set up qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples.

Visualizations

Signaling Pathway

Caption: this compound signaling pathway in a susceptible plant cell.

Experimental Workflow: Surface Plasmon Resonance

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Workflow: Yeast Two-Hybrid

Caption: Workflow for Yeast Two-Hybrid (Y2H) assay.

Conclusion

This compound's efficacy as a selective herbicide is a direct consequence of its ability to act as a potent and persistent mimic of the natural auxin IAA. By promoting the formation of the TIR1/AFB-Aux/IAA co-receptor complex, it triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. This detailed understanding of its mechanism of action, supported by quantitative binding and dose-response data, and elucidated through specific experimental protocols, provides a solid foundation for further research into synthetic auxin herbicides, the development of novel herbicidal compounds, and the engineering of herbicide resistance in crops. The provided experimental frameworks can be adapted to investigate the nuances of this compound's interactions with different receptor isoforms and in various plant species.

References

- 1. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 3. Identification of protein interactions by yeast two-hybrid screening and coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The auxin herbicide this compound in new light: Filling the data gap for dicotyledonous macrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Mecoprop and their Herbicidal Activity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Mecoprop (B166265) is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in turf and cereal crops.[1] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry leads to a cascade of physiological and biochemical disruptions in susceptible plants, ultimately resulting in uncontrolled growth and plant death.[1][2] Mecoprop is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers.[1] The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as Mecoprop-P.[1][4][5] The (S)-(-)-enantiomer is generally considered biologically inactive.[1] This technical guide provides a comprehensive analysis of the stereoisomers of mecoprop, their differential herbicidal activity, the underlying molecular mechanisms, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Mechanism of Action: Stereoselective Auxin Mimicry

Mecoprop exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[2][6] In susceptible dicotyledonous plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[2] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[2] The degradation of these repressors de-represses auxin response factors (ARFs), activating the expression of auxin-responsive genes.[2] The sustained and unregulated activation of these genes results in a series of phytotoxic effects, including epinasty, cell division, and uncontrolled growth, ultimately leading to plant death.[2][6]

The differential bioactivity of mecoprop enantiomers is a direct result of their stereospecific interaction with the auxin receptor complex.[1][7] The three-dimensional structure of the (R)-(+)-enantiomer (this compound) allows it to bind effectively to the TIR1/AFB receptors.[1][7] This binding stabilizes the interaction between the receptor and an Aux/IAA repressor protein, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome.[1] In contrast, the spatial arrangement of the (S)-(-)-enantiomer does not allow for a proper fit within the receptor's binding site, rendering it inactive as a herbicide.[1][7]

Figure 1: Differential interaction of Mecoprop enantiomers with the auxin signaling pathway.

Data Presentation: Herbicidal Efficacy of this compound

Table 1: Efficacy of this compound on Common Broadleaf Weeds in Turf

| Weed Species | Common Name | Application Rate (L/ha) | Efficacy/Notes |

|---|---|---|---|

| Stellaria media | Common Chickweed | 5.5 - 8.5 | Susceptible, especially when growing vigorously.[8] |

| Cerastium vulgatum | Mouse-ear Chickweed | 5.5 - 8.5 | Susceptible.[8] |

| Trifolium spp. | Clover | 5.5 - 8.5 | Susceptible.[8][9] |

| Plantago spp. | Plantain | 5.5 - 8.5 | Susceptible.[8][9] |

| Glechoma hederacea | Ground Ivy | 5.5 - 8.5 | Effective control.[9] |

| Ranunculus spp. | Buttercup | 8.5 | Moderately susceptible; spray before flowering.[8] |

Note: Application rates are based on a specific product formulation and should be adjusted according to label directions.[8]

Experimental Protocols

This protocol is designed to determine the dose-response relationship of a target weed species to Mecoprop enantiomers and to calculate metrics such as ED₅₀ (Effective Dose for 50% inhibition).[1][2]

Materials and Equipment:

-

Seeds of the target weed species (e.g., Stellaria media) and a susceptible control species.

-

Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

-

Controlled environment growth chamber or greenhouse.

-

Analytical grade (R)-(+)-Mecoprop and (S)-(-)-Mecoprop standards.

-

Appropriate solvents (e.g., acetone) and adjuvants for herbicide formulation.

-

Track sprayer or precision laboratory sprayer.

-

Drying oven.

-

Analytical balance.

Methodology:

-

Plant Cultivation: Grow the target weed species from seed in pots under controlled conditions (e.g., 20-25°C, 16-hour photoperiod) until they reach a consistent growth stage (e.g., 2-4 true leaves).[1]

-

Preparation of Test Solutions: Prepare stock solutions of each enantiomer in a suitable solvent.[1] Perform serial dilutions with deionized water to create a range of at least five concentrations for each enantiomer, designed to span from no observable effect to complete plant death.[9] Include a solvent-only control and an untreated control.[1]

-

Herbicide Application: Randomly assign treatments to the pots, with at least four replicates per concentration.[9] Apply the test solutions uniformly using a calibrated laboratory spray chamber.[1][9]

-

Incubation and Assessment: Return the treated plants to the controlled environment.[1] After a set period (e.g., 14-21 days), assess herbicidal injury through visual ratings and by harvesting the above-ground biomass.

-

Data Collection: Determine the fresh weight of the harvested biomass and then dry it in an oven to obtain the dry weight.[2]

-

Data Analysis: Express the dry weight data as a percentage of the mean dry weight of the untreated control plants.[2] Analyze the dose-response data using a non-linear regression model (e.g., four-parameter log-logistic model) to determine the ED₅₀ value for each enantiomer.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Mecoprop - Wikipedia [en.wikipedia.org]

- 5. Enantiomer - Wikipedia [en.wikipedia.org]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. benchchem.com [benchchem.com]

- 8. lovelandproducts.ca [lovelandproducts.ca]

- 9. benchchem.com [benchchem.com]

Mecoprop-P environmental fate and degradation pathways

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Mecoprop-P

Introduction

This compound, the (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in turf, ornamentals, and cereal crops.[1][2][3][4] As a member of the phenoxyalkanoic acid class of herbicides, it functions as a synthetic auxin, mimicking plant growth hormones to induce uncontrolled growth and subsequent death in susceptible weeds.[3][4][5] The herbicidal activity is primarily attributed to this specific (R)-(+)-enantiomer.[1][3] Given its extensive application, understanding the environmental fate and degradation pathways of this compound is critical for assessing its persistence, mobility, and potential impact on soil and water ecosystems.[6][7]

This technical guide provides a comprehensive overview of the abiotic and biotic processes that govern the transformation of this compound in the environment. It includes a summary of its physicochemical properties, detailed degradation pathways, quantitative data on its environmental persistence, and standardized experimental protocols for its study.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. This compound is an acidic compound that, with a pKa of approximately 3.2-3.78, will exist almost entirely in its anionic form in typical environmental conditions (pH 5-9).[5][6][8] This characteristic significantly influences its mobility and sorption in soil. It is stable to heat, oxidation, reduction, and hydrolysis under normal conditions.[1][8]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₁ClO₃ | [4] |

| Molecular Weight | 214.64 g/mol | N/A |

| Water Solubility | ~620 mg/L | [9] |

| Vapor Pressure | 21.0 mmHg @ 38 °C | [10] |

| pKa | 3.2 - 3.78 | [5][8] |

| Log Kow (Octanol-Water Partition Coefficient) | Varies with pH | N/A |

| Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 5 - 43 L/kg | [8] |

Environmental Fate and Dissipation

The dissipation of this compound from the environment is a multifaceted process involving mobility, abiotic degradation (photolysis and hydrolysis), and biotic degradation.

Mobility in Soil

This compound's potential for movement within the soil profile is a key aspect of its environmental fate.

-

Sorption: this compound exhibits low sorption to soil particles, as indicated by its low soil organic carbon-water partitioning coefficient (Koc) values, which range from 5 to 43 L/kg.[8] Adsorption tends to increase with the organic matter content of the soil.[1][9] Because it exists as an anion in most soils, it is not strongly adsorbed to negatively charged clay and organic matter particles.[8]

-

Leaching: Due to its high water solubility and low sorption, this compound is considered to have very high mobility in various soil types, including sand, sandy loam, and silt loam.[1][8][11] This high mobility creates a potential for leaching into groundwater, although its relatively short persistence can mitigate this risk.[1][4][11]

Abiotic Degradation

Abiotic processes, while secondary to biodegradation, contribute to the overall degradation of this compound.

-

Hydrolysis: this compound is chemically stable to hydrolysis at environmentally relevant pH values (pH 5-9).[6][8] Therefore, hydrolysis is not considered a significant degradation pathway under normal environmental conditions.[6]

-

Photodegradation (Photolysis): this compound can be degraded by sunlight, particularly in aquatic systems and on soil surfaces.[6] The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The photolytic half-life in water has been reported to be around 83 days under artificial light.[11] The primary photodegradation product is often 4-chloro-2-methylphenol (B52076) (4-CMP).[7][12] The pathways of photolysis can be influenced by factors such as pH.[12]

Biotic Degradation

The primary mechanism for the dissipation of this compound in the environment is microbial degradation.[6][13][14] A wide range of soil microorganisms can utilize this compound as a source of carbon and energy.[6][15]

-

Aerobic Biodegradation: This is the most significant degradation route. The process is often initiated by the cleavage of the ether linkage by an α-ketoglutarate-dependent dioxygenase enzyme, which is encoded by tfdA genes.[13] This initial step yields 4-chloro-2-methylphenol (4-CMP) and a propionate (B1217596) side chain.[7][13] The 4-CMP intermediate is then further degraded through hydroxylation and subsequent cleavage of the aromatic ring.[7] The rate of degradation is faster in topsoil compared to sub-soil, which is attributed to larger and more adapted microbial populations.[13] A lag phase is sometimes observed, particularly in environments not previously exposed to the herbicide, after which rapid degradation occurs.[15]

-

Anaerobic Biodegradation: this compound can also be degraded under anaerobic conditions, although the process may be slower than in aerobic environments.[14] Some studies have noted that under anaerobic conditions, degradation of the intermediate 4-CMP may not occur until all the parent this compound has been utilized.[7] Different microbial communities may be involved in anaerobic versus aerobic degradation.[14]

Degradation Pathways and Metabolites

The microbial degradation of this compound proceeds through a series of intermediates. The primary metabolite formed during both photolytic and microbial degradation is 4-chloro-2-methylphenol (4-CMP).

Caption: Aerobic biodegradation pathway of this compound.

Summary of Quantitative Environmental Fate Data

The persistence of this compound is typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value varies significantly based on environmental conditions.

| Parameter | Value | Condition | Reference |

| Soil Biodegradation DT50 | 3 - 21 days | Aerobic, general range | [4][11] |

| Soil Biodegradation DT50 | ~12 days | Aerobic, topsoil (<30 cm) | [13] |

| Soil Biodegradation DT50 | > 84 days | Aerobic, sub-soil (70-80 cm) | [13] |

| Aqueous Photolysis DT50 | 83 days | Under artificial light | [11] |

| Water/Sediment Dissipation DT50 | 72.5 days | Whole system, aerobic | [5] |

| Soil Sorption Coefficient (Koc) | 5 - 43 L/kg | Various soil types | [8] |

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate of pesticides like this compound.[16][17][18]

Soil Biodegradation Study (Aerobic)

-

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic laboratory conditions.[6]

-

Materials:

-

Freshly collected and sieved soil, characterized for texture, organic carbon, pH, and microbial biomass.

-

Analytical standard of this compound and any known metabolites.

-

Radiolabeled ¹⁴C-Mecoprop-P (optional, for mineralization studies).

-

Incubation vessels (e.g., flow-through biometer flasks).

-

CO₂ traps (e.g., NaOH or KOH solution) for mineralization studies.

-

Extraction solvents (e.g., acetonitrile (B52724)/water).

-

Analytical instrumentation (e.g., HPLC-MS/MS).

-

-

Procedure:

-

Soil Treatment: Treat a known mass of soil with a solution of this compound to achieve the desired concentration.

-

Incubation: Place the treated soil into incubation vessels. Adjust soil moisture to 40-60% of maximum water-holding capacity. Incubate in the dark at a constant temperature (e.g., 20-25°C). Ensure a continuous flow of humidified, CO₂-free air.[6]

-

Sampling: Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system.[6]

-

Analysis: Quantify the concentration of this compound and its metabolites in the extracts using a validated analytical method like HPLC-MS/MS.[6]

-

Mineralization: For ¹⁴C studies, analyze the CO₂ traps at each sampling point to quantify the evolved ¹⁴CO₂, which indicates the mineralization of the herbicide.[6]

-

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound by fitting the concentration-time data to a suitable kinetic model (e.g., single first-order). Identify major metabolites (those exceeding 10% of the applied dose).

Caption: Experimental workflow for a soil biodegradation study.

Aqueous Photodegradation Study

-

Objective: To determine the rate and pathway of this compound degradation in water when exposed to light.

-

Materials:

-

This compound analytical standard.

-

Sterile, buffered, air-saturated water (e.g., pH 7).

-

Quartz or borosilicate glass vessels (transparent to relevant wavelengths).

-

A light source simulating natural sunlight (e.g., Xenon arc lamp with filters).

-

Dark controls wrapped in aluminum foil.

-

Analytical instrumentation (HPLC-MS/MS).

-

-

Procedure:

-

Preparation: Prepare a sterile aqueous solution of this compound in the test vessels.

-

Irradiation: Place the vessels under the light source at a constant temperature. Place dark controls alongside the irradiated samples.

-

Sampling: Collect samples from both irradiated and dark control vessels at various time points.

-

Analysis: Analyze the samples directly or after appropriate extraction to determine the concentration of this compound and any photoproducts.[6]

-

-

Data Analysis: Plot the concentration of this compound versus time for both light-exposed and dark samples. Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.[6]

Hydrolysis Study

-

Objective: To determine the rate of this compound hydrolysis at different pH values.[6]

-

Materials:

-

This compound analytical standard.

-

Sterile buffer solutions at various pH values (e.g., pH 4, 7, and 9).

-

Incubation chamber or water bath at a constant temperature (e.g., 25°C or 50°C).

-

Analytical instrumentation (HPLC-MS/MS).

-

-

Procedure:

-

Preparation: Add a known amount of this compound to each sterile buffer solution in sealed, sterile containers.

-

Incubation: Incubate the solutions in the dark at a constant temperature.

-

Sampling: Collect samples from each pH solution at selected time points.

-

Analysis: Quantify the concentration of this compound in the samples.[6]

-

-

Data Analysis: Determine the hydrolysis rate constant and half-life for each pH condition by plotting concentration versus time.[6]

Analytical Methodology

The accurate quantification of this compound and its metabolites in environmental matrices is crucial. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method due to its high sensitivity and selectivity.[3][6][19][20]

-

Instrumentation: HPLC-MS/MS.[6]

-

Sample Preparation:

-

Chromatographic Conditions (Example):

-

Mass Spectrometry Conditions (Example):

Conclusion

The environmental fate of this compound is primarily driven by microbial biodegradation in soil and water, a process that is highly dependent on environmental factors like soil depth, microbial community composition, and oxygen levels.[6][13] While it has high mobility and a potential to leach, its persistence is generally low in biologically active topsoils, with half-lives typically ranging from a few days to a few weeks.[4][11] Abiotic processes such as photolysis also contribute to its degradation in aquatic environments, whereas chemical hydrolysis is not a significant pathway. A thorough understanding of these degradation pathways and the factors that influence them is essential for the accurate environmental risk assessment of this widely used herbicide.

References

- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 2. This compound (Ref: BAS 037H) [sitem.herts.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 6. benchchem.com [benchchem.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lovelandproducts.ca [lovelandproducts.ca]

- 11. beyondpesticides.org [beyondpesticides.org]

- 12. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 18. Test Protocols for Environmental Fate & Movement of Toxicants: Proceedings ... - Association of Official Analytical Chemists - Google Books [books.google.com.sg]

- 19. benchchem.com [benchchem.com]

- 20. epa.gov [epa.gov]

Physicochemical Properties of Mecoprop-P Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecoprop, a selective post-emergence herbicide, is a chiral compound existing as two enantiomers: (R)-(+)-Mecoprop (Mecoprop-P) and (S)-(-)-Mecoprop. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, which functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth in broadleaf weeds.[1][2] The (S)-(-)-enantiomer is considered biologically inactive.[1] Consequently, the development and use of enantiomerically pure or enriched formulations of this compound have become prevalent to enhance efficacy and reduce the environmental load of the inactive isomer.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound enantiomers. While enantiomers possess identical physicochemical properties in a non-chiral environment, this guide will present the data for this compound where available and specify when the data pertains to the racemic mixture.[1] Detailed experimental protocols for the determination of these properties and relevant biological pathways are also provided.

Physicochemical Data of this compound Enantiomers

The following tables summarize the key physicochemical properties of this compound and its racemic form. It is important to note that in an achiral environment, the (R)- and (S)-enantiomers have identical physical and chemical properties.[1]

Table 1: General Physicochemical Properties

| Property | Value | References |

| IUPAC Name | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | [3] |

| Common Names | This compound, MCPP-P, (R)-Mecoprop | [3] |

| CAS Number | 16484-77-8 | [3][4] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [3][4] |

| Molecular Weight | 214.64 g/mol | [3][4][5] |

| Appearance | Colorless to brown crystalline solid/powder | [6] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions | References |

| Melting Point | 94–95 °C (racemic) | N/A | [5][6][7] |

| Boiling Point | Decomposes before boiling | N/A | [5][6] |

| Water Solubility | 900 mg/L (racemic) | 20 °C | [2][5][6] |

| Vapor Pressure | 1.6 mPa (racemic) | 20 °C | [5] |

| 0.08 Pa (racemic) | 22.5 °C | [8] | |

| 21.0 mmHg (formulated product) | 38 °C | [9] | |

| Dissociation Constant (pKa) | 3.78 (racemic) | N/A | [5][8] |

| 3.1 (racemic) | N/A | [8] | |

| Octanol-Water Partition Coefficient (logP) | 3.13 (racemic) | N/A | [5][8] |

| 2.84 (racemic) | N/A | [6] |

Experimental Protocols

The determination of physicochemical properties of chemical substances like Mecoprop is standardized through internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[5][10][11][12]

Determination of Melting Point (OECD Test Guideline 102)

This method is used to determine the temperature at which a substance transitions from a solid to a liquid state.

-

Capillary Method: A small amount of the finely powdered this compound is packed into a capillary tube. The tube is then heated in a controlled liquid bath or a metal block at a specified rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[5]

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC curve.[5]

Determination of Water Solubility (OECD Test Guideline 105)

This guideline describes methods for determining the water solubility of a substance.

-

Flask Method: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. After equilibrium is reached, the solution is filtered or centrifuged to remove any undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]

-

Column Elution Method: A solid support material in a chromatography column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.[5]

Determination of Vapor Pressure (OECD Test Guideline 104)

This guideline outlines several methods for determining the vapor pressure of a substance.

-

Gas Saturation Method: A stream of an inert gas (e.g., nitrogen) is passed over a sample of this compound at a known and constant rate and temperature. The gas becomes saturated with the vapor of the substance. The amount of this compound transported by the gas is then trapped and quantified. The vapor pressure is calculated from the amount of substance collected and the volume of gas passed.[5][6]

Determination of Octanol-Water Partition Coefficient (logP) (OECD Test Guideline 117)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Shake Flask Method: A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with the other immiscible solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases until equilibrium is reached. The phases are then separated, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13]

-

HPLC Method: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value. A series of standard compounds with known logP values are injected onto the column, and their retention times are measured. A calibration curve of log(retention time) versus logP is then constructed. The retention time of this compound is measured under the same conditions, and its logP is determined from the calibration curve.[14]

Chiral Separation of Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for the separation and quantification of Mecoprop enantiomers.[15][16]

-

Principle: Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times and, thus, separation.[15]

-

Sample Preparation: For complex matrices like soil or water, a sample preparation step is crucial to remove interferences and concentrate the analyte. This can involve liquid-liquid extraction or solid-phase extraction (SPE).[15][17]

-

Chromatographic Conditions (Example):

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiracel OJ-RH).[1][15]

-

Mobile Phase: An isocratic mixture of acetonitrile, methanol, and water (e.g., 30:10:60 v/v/v), with the aqueous phase adjusted to a specific pH (e.g., pH 4 with formic or phosphoric acid).[1]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.[1]

-

Column Temperature: Maintained at a constant temperature, for example, 25 - 40 °C.[1]

-

Detection: UV detector set at a wavelength where Mecoprop absorbs, such as 230 nm or 280 nm.[1]

-

Visualizations

Synthesis of Mecoprop

The industrial synthesis of Mecoprop typically involves the reaction of 4-chloro-2-methylphenol (B52076) with an α-chloropropionic acid derivative in the presence of a base. This process results in a racemic mixture of (R)- and (S)-enantiomers.[18]

Caption: General synthesis pathway of Mecoprop.

Chiral Separation Workflow

The separation of the active this compound enantiomer from the racemic mixture is crucial for producing effective and environmentally conscious herbicides.

Caption: Workflow for chiral separation of Mecoprop enantiomers.

Auxin Signaling Pathway

This compound exerts its herbicidal effect by mimicking the natural plant hormone auxin and interacting with the auxin signaling pathway.[5][19]

Caption: Simplified auxin signaling pathway activated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Mecoprop - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 8. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lovelandproducts.ca [lovelandproducts.ca]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. search.library.brandeis.edu [search.library.brandeis.edu]

- 12. oecd.org [oecd.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. agilent.com [agilent.com]

- 15. benchchem.com [benchchem.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

Mecoprop-P Signaling Cascade in Susceptible Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecoprop-P (MCPP-P), the herbicidally active (R)-(+)-enantiomer of mecoprop, is a widely used systemic and selective post-emergence herbicide for the control of broadleaf weeds.[1] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is to function as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry triggers a cascade of physiological and biochemical disruptions in susceptible dicotyledonous plants, leading to uncontrolled growth and eventual death. This technical guide provides a comprehensive analysis of the this compound signaling cascade, including its molecular mechanism of action, downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Molecular Mechanism of Action: Synthetic Auxin Mimicry

This compound exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[2] In susceptible plants, it disrupts normal growth patterns, causing twisting, leaf cupping, and stem cracking, which ultimately leads to plant death.[3] The core of this compound's mechanism of action lies in its interaction with the nuclear auxin signaling pathway.

At the molecular level, this compound binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[3] This binding event stabilizes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors. This enhanced interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription. The sustained and unregulated activation of these genes results in a plethora of phytotoxic effects.

The this compound Signaling Cascade

The signaling cascade initiated by this compound can be broadly divided into perception, transduction, and response.

2.1. Perception:

The initial event is the perception of this compound by the TIR1/AFB family of F-box proteins. Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with varying affinities for different auxinic compounds.

2.2. Signal Transduction:

Upon binding of this compound to the TIR1/AFB-Aux/IAA co-receptor complex, the signal is transduced through the following steps:

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the this compound-TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.

-

Activation of Auxin Response Factors (ARFs): The degradation of Aux/IAA repressors releases ARF transcription factors, allowing them to regulate the expression of target genes.

2.3. Downstream Responses:

The activation of ARFs leads to the altered expression of a wide array of auxin-responsive genes, including the IAA, GH3, and SAUR gene families. This aberrant gene expression results in several downstream physiological and morphological effects:

-

Uncontrolled Cell Division and Elongation: Leading to epinasty (downward bending of leaves and stems), stem swelling, and callus growth.

-

Ethylene (B1197577) Biosynthesis: this compound, like other auxinic herbicides, induces the production of ethylene, a plant stress hormone. This is primarily achieved through the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. Ethylene contributes to senescence and cell death.

-

Abscisic Acid (ABA) Signaling: There is evidence of crosstalk between auxin and ABA signaling pathways, which can influence stress responses and developmental processes.

-

Secondary Signaling Pathways:

-

Calcium Signaling: this compound has been shown to trigger rapid and specific cytosolic calcium signatures in root cells of Arabidopsis thaliana.[4] These calcium transients are thought to be an early event in the signaling cascade, potentially influencing downstream responses.[4]

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are key signaling modules in plant stress responses. While direct activation of MAPK pathways by this compound is not fully elucidated, the stress induced by the herbicide likely involves these pathways.

-

References

- 1. The auxin herbicide this compound in new light: Filling the data gap for dicotyledonous macrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethylene-auxin crosstalk regulates postharvest fruit ripening process in apple [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Discovery and Development of Phenoxy Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of phenoxy herbicides, a pivotal class of compounds that revolutionized weed management.

Introduction

Phenoxy herbicides are a class of synthetic herbicides that mimic the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin.[1] This mimicry leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2] First developed in the 1940s, these herbicides were among the first selective organic herbicides, capable of controlling broadleaf weeds without significantly harming grass crops.[3][4] Their introduction marked a transformative moment in agriculture, significantly increasing crop yields by reducing weed competition.[4][5] The most prominent members of this class include 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[2][6]

History of Discovery

The discovery of phenoxy herbicides was a case of multiple independent discoveries occurring during World War II under a veil of wartime secrecy.[3][5][7] Research into plant growth regulators in the United Kingdom and the United States led to the identification of their herbicidal properties.

Key research groups involved in this discovery include:

-

William G. Templeman and associates at Imperial Chemical Industries (ICI) in the UK.[3][5][7] Templeman found that high concentrations of the natural auxin IAA could inhibit plant growth and kill broadleaf plants in cereal fields.[3] This led to the synthesis and testing of related compounds, including MCPA.[3][8]

-

Philip S. Nutman and associates at Rothamsted Research in the UK.[3][5][7]

-

Franklin D. Jones and associates at the American Chemical Paint Company.[3][5][7]

-

Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the United States Department of Agriculture.[3][5][7]

The first commercial release of a phenoxy herbicide, 2,4-D, was in 1946 by the American Chemical Paint Company under the trade name "Weedone".[3] This event ushered in a new era of chemical weed control in agriculture.[4]

Chemical Structure and Synthesis

The core structure of phenoxy herbicides is a phenoxyacetic acid moiety.[9][10] Variations in the substituents on the phenyl ring and the carboxylic acid side chain give rise to a range of herbicides with different properties and selectivities.

Common Phenoxy Herbicides:

| Common Name | Chemical Name (IUPAC) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-D | (2,4-dichlorophenoxy)acetic acid | [94-75-7] | C8H6Cl2O3 | 221.04 |

| MCPA | (4-chloro-2-methylphenoxy)acetic acid | [94-74-6] | C9H9ClO3 | 200.63 |

| 2,4-DB | 4-(2,4-dichlorophenoxy)butyric acid | [94-82-6] | C10H10Cl2O3 | 249.09 |

| Dichlorprop (B359615) | 2-(2,4-dichlorophenoxy)propionic acid | [120-36-5] | C9H8Cl2O3 | 235.05 |

| Mecoprop | 2-(4-chloro-2-methylphenoxy)propionic acid | [93-65-2] | C10H11ClO3 | 214.64 |

| 2,4,5-T | (2,4,5-trichlorophenoxy)acetic acid | [93-76-5] | C8H5Cl3O3 | 255.48 |

| Fenoprop (B104943) | 2-(2,4,5-trichlorophenoxy)propionic acid | [93-72-1] | C9H7Cl3O3 | 269.51 |

Note: Production of 2,4,5-T and fenoprop has largely ceased due to concerns about contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic compound.[6]

General Synthesis of Phenoxyacetic Acids

The synthesis of phenoxyacetic acids typically involves the Williamson ether synthesis, where a substituted phenolate (B1203915) reacts with a haloacetic acid.[10][11]

Example: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

A common laboratory-scale synthesis involves the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521).[11]

-

Formation of the Phenate: 2,4-dichlorophenol is treated with sodium hydroxide to form the sodium 2,4-dichlorophenate salt.

-

Nucleophilic Substitution: The phenate then acts as a nucleophile, attacking the alpha-carbon of chloroacetic acid, displacing the chloride ion to form 2,4-dichlorophenoxyacetic acid.

Mechanism of Action: Synthetic Auxins